methyl N-(4-{[(4-methylphenyl)methyl]sulfamoyl}phenyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a carbamate derivative, which are often used in pharmaceuticals and pesticides . Carbamates are organic compounds derived from carbamic acid (NH2COOH). The carbamate group (NHCOO) is a functional group that consists of a carbonyl group (C=O) flanked by an amine group (NH2) and an ester group (OR).
Molecular Structure Analysis
The molecular structure of this compound would likely consist of a central carbamate group, with a phenyl ring attached to the nitrogen and another phenyl ring attached to the carbonyl carbon. The phenyl ring attached to the nitrogen would have a methyl group attached to it, and the phenyl ring attached to the carbonyl carbon would have a sulfamoyl group attached to it .
Chemical Reactions Analysis
Carbamates can undergo a variety of reactions. They can be hydrolyzed to produce alcohols and amines. They can also react with Grignard reagents to form tertiary amines .
Scientific Research Applications
Synthetic Chemistry Applications
- Umpolung Sulfoxide Reagent : Utilized as a synthetic equivalent for α-hydroxy and α-chloro benzyl carbanions, enabling highly stereoselective α-C-alkylation with alkyl bromides and subsequent displacement of the sulfinyl group by OH or Cl under specific conditions. This method allows for the regeneration and recycling of the sulfinyl auxiliary (Volonterio, Bravo, & Zanda, 2002).
- Nickel-Catalyzed Cross-Coupling : Demonstrates the efficiency of various C-O-based electrophiles, including carbamates, in Ni-catalyzed cross-coupling with aryl neopentylglycolboronates, offering conditions for the cross-coupling and elaboration of orthogonal methodologies for different C-O based electrophiles (Leowanawat, Zhang, & Percec, 2012).
Photolysis Studies
- Spectral and Luminescent Properties : A quantum-chemical study explored the spectral, luminescent properties, and photolysis mechanisms of methyl[(4-aminophenyl)sulfonyl]carbamate (asulam), highlighting the predissociation mechanism for breaking the C-S and N-S bonds in the molecule (Bazyl’, Chaikovskaya, Artyukhov, & Maĭer, 2004).
Antimicrobial Activity
- Sulfonamide Hybrids : Research into novel sulfonamide carbamates for antimicrobial activities showed significant activity against tested bacteria, providing insights into potential applications for combating bacterial infections (Hussein, 2018).
Environmental Science
- Ecotoxicity of Carbamic Pesticides : Studies on the transformation, hydrolytic and photolytic cleavage of N-methylcarbamate insecticides in water reveal their degradation pathways and acute and chronic toxicity toward aquatic organisms, underscoring the environmental impact and need for monitoring these substances (Iesce, della Greca, Cermola, Rubino, Isidori, & Pascarella, 2006).
Mechanism of Action
Future Directions
The future directions for research on this compound would depend on its specific structure and its potential applications. For example, if it has potential uses as a pharmaceutical, future research could focus on optimizing its synthesis, studying its pharmacokinetics, and conducting clinical trials .
Properties
IUPAC Name |
methyl N-[4-[(4-methylphenyl)methylsulfamoyl]phenyl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O4S/c1-12-3-5-13(6-4-12)11-17-23(20,21)15-9-7-14(8-10-15)18-16(19)22-2/h3-10,17H,11H2,1-2H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JNCSXGVXEYIXJR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNS(=O)(=O)C2=CC=C(C=C2)NC(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.